Potassium trifluoro(4-methylpyridin-3-yl)borate
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Overview
Description
Potassium trifluoro(4-methylpyridin-3-yl)boranuide is an organoboron compound with the molecular formula C6H6BF3KN and a molecular weight of 199.0230. This compound is part of the trifluoroborate family, known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-methylpyridin-3-yl)boranuide can be synthesized through the reaction of 4-methylpyridine with boron trifluoride and potassium fluoride. The reaction typically occurs in an inert atmosphere to prevent moisture and air from interfering with the process. The general reaction scheme is as follows:
4-methylpyridine+boron trifluoride+potassium fluoride→potassium trifluoro(4-methylpyridin-3-yl)boranuide
Industrial Production Methods
In industrial settings, the production of potassium trifluoro(4-methylpyridin-3-yl)boranuide involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-methylpyridin-3-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids
Reduction: Borohydrides
Substitution: Biaryl compounds in Suzuki-Miyaura reactions
Scientific Research Applications
Potassium trifluoro(4-methylpyridin-3-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: It is employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment utilizes this compound.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-methylpyridin-3-yl)boranuide involves its role as a boron source in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves the formation of a boronate complex, which then undergoes transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(2-methylpyridin-3-yl)boranuide
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-methylpyridin-3-yl)boranuide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and stability compared to other trifluoroborates. Its methyl group at the 4-position enhances its electron-donating properties, making it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C6H6BF3KN |
---|---|
Molecular Weight |
199.03 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methylpyridin-3-yl)boranuide |
InChI |
InChI=1S/C6H6BF3N.K/c1-5-2-3-11-4-6(5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |
InChI Key |
RGTMXCDVNRBXAJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CN=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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